beta-Eudesmol cis epimer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Eudesmol can be synthesized through various methods, including the extraction from natural sources like Atractylodes lancea . The synthetic routes often involve the use of sesquiterpenoid precursors and specific reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of beta-Eudesmol typically involves the cultivation of plants rich in this compound, followed by extraction and purification processes . Techniques such as steam distillation and solvent extraction are commonly used to isolate beta-Eudesmol from plant materials .
Chemical Reactions Analysis
Types of Reactions: : Beta-Eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride are employed to reduce beta-Eudesmol.
Substitution: Halogenation reactions using reagents like bromine can lead to the formation of halogenated derivatives.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of beta-Eudesmol .
Scientific Research Applications
Beta-Eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cell proliferation, adhesion, and migration.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
Beta-Eudesmol exerts its effects through various molecular targets and pathways:
Nicotinic Acetylcholine Receptor: Blocks the receptor channel in skeletal muscles, leading to muscle relaxation.
NF-κB Pathway: Inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress.
STAT1/3 Phosphorylation: Inhibits phosphorylation, leading to reduced tumor growth and angiogenesis.
Comparison with Similar Compounds
Beta-Eudesmol is compared with other sesquiterpenoids such as:
Atractylon: Found in Atractylodes chinensis, known for its gastric disorder treatment properties.
Nardostachys jatamansi: Contains similar sesquiterpenoids with neuroprotective effects.
Beta-Eudesmol is unique due to its specific stereochemistry and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
202216-00-0 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1 |
InChI Key |
BOPIMTNSYWYZOC-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origin of Product |
United States |
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